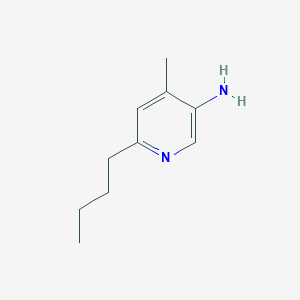

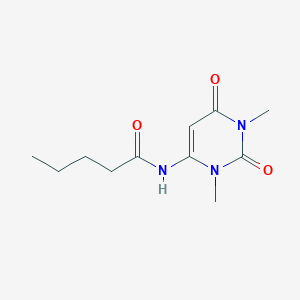

![molecular formula C21H21ClN2O3S2 B2676182 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide CAS No. 1251693-44-3](/img/structure/B2676182.png)

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfamoyl group, and a thiophene ring. These groups suggest that the compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The chlorophenyl and methylsulfamoyl groups are likely to add significant steric bulk, which could influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiophene rings are known to undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be a solid at room temperature. It may also have significant polarity due to the presence of the sulfamoyl group .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

A study conducted by Supuran, Maresca, Gregáň, and Remko (2013) explored aromatic sulfonamides as inhibitors of carbonic anhydrase (CA) isoenzymes. Although the exact compound was not studied, similar sulfonamide structures were tested, revealing nanomolar inhibitory concentration against four CA isoenzymes (hCA I, II, IV, XII). This indicates potential for similar compounds in targeting carbonic anhydrases, which are significant in various physiological processes and disease conditions (Supuran et al., 2013).

Antimicrobial Activity

Spoorthy, Kumar, Rani, and Ravindranath (2021) synthesized and evaluated a series of thiophene-2-carboxamide derivatives for antimicrobial activity. Their research demonstrated the potential of such compounds, including those similar to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide, in combating microbial infections (Spoorthy et al., 2021).

Solvatochromic Studies

Patil, Melavanki, Kapatkar, Ayachit, and Saravanan (2011) conducted research on the solvatochromic properties of carboxamides, including those with thiophene structures. They analyzed the absorption and fluorescence spectra in various solvents, providing insights into the photophysical behavior of similar compounds, which could be relevant for applications in materials science or molecular electronics (Patil et al., 2011).

Fluorescence Quenching Studies

Another study by Patil, Melavanki, Nagaraja, Patil, Sanningannavar, Kapatkar (2013) examined the fluorescence quenching of a carboxamide compound in the presence of aniline and carbon tetrachloride. Their findings on the interaction mechanisms and quenching rate parameters provide valuable data for the photophysical characterization of similar thiophene-carboxamides, which could be important in fluorescence-based sensors or imaging applications (Patil et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S2/c1-3-15-4-6-16(7-5-15)14-23-21(25)20-19(12-13-28-20)29(26,27)24(2)18-10-8-17(22)9-11-18/h4-13H,3,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYOVXJNSGSRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)

![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)

![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)